![molecular formula C27H26O9 B1261438 8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B1261438.png)
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one is a natural product belonging to the C-aryl glycoside family. It is a light-activatable DNA-intercalating agent that causes DNA damage by forming a covalent [2+2] cycloadduct with thymine residues under 365–450 nm light irradiation . This compound has shown significant cytotoxicity with selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells .
Preparation Methods
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one is synthesized through a convergent total synthesis approach. The synthesis involves 13 steps starting from protected carbohydrate and naphthol derivatives . The key step in the synthesis is a stereoselective α-C-glycosylation reaction that unites the protected carbohydrate with the naphthol derivative
Chemical Reactions Analysis
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one undergoes several types of chemical reactions, primarily involving DNA intercalation and covalent bonding. The major reaction is the formation of a covalent [2+2] cycloadduct with thymine residues in DNA under light irradiation . This reaction is light-dependent and occurs under 365–450 nm light . The major product of this reaction is the DNA adduct, which can interfere with DNA replication and trigger cell-cycle arrest .
Scientific Research Applications
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one has several scientific research applications:
Mechanism of Action
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one exerts its effects by intercalating into DNA and forming a covalent [2+2] cycloadduct with thymine residues under light irradiation . This DNA damage triggers the DNA damage response (DDR), leading to cell-cycle arrest and programmed cell death . The compound also acts as a chemical probe to cross-link DNA with DNA-binding proteins, enabling the study of DNA-protein interactions .
Comparison with Similar Compounds
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one is similar to other gilvocarcin-type natural products, such as gilvocarcin V. Both compounds intercalate into DNA and form covalent bonds with thymine residues under light irradiation . this compound is unique due to its α-linked L-rhamnopyranose moiety, which is rare among C-aryl glycoside natural products . Other similar compounds include gilvocarcin M and gilvocarcin E, which differ in their aliphatic residues and cytotoxicity profiles .
Properties
Molecular Formula |
C27H26O9 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22-,23+,24+,26-/m0/s1 |
InChI Key |
MSXWAMODDZJPTG-OTEDUGRMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Synonyms |
polycarcin V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one](/img/structure/B1261355.png)
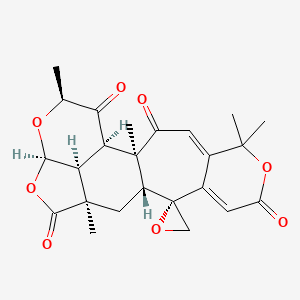
![methyl (1R,10S,11R,19R)-11-acetyloxy-12-ethyl-4-[(12R,13S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1261357.png)
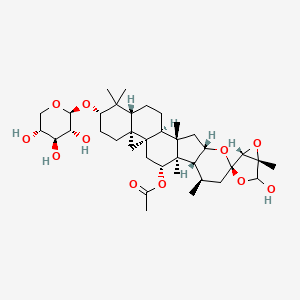

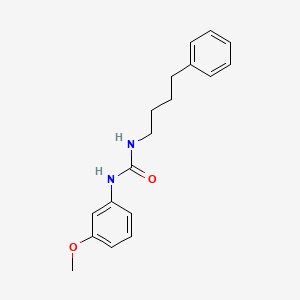

![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)
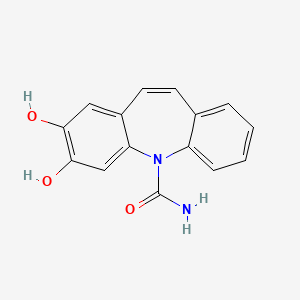
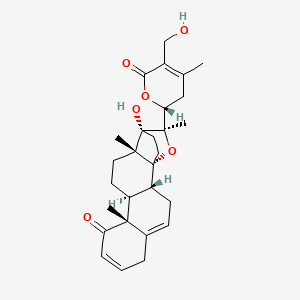

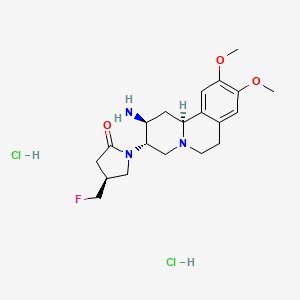
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)

